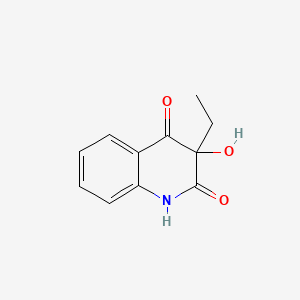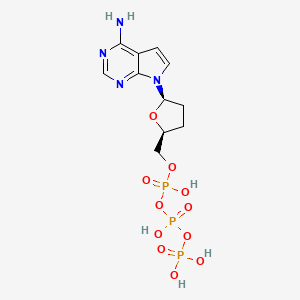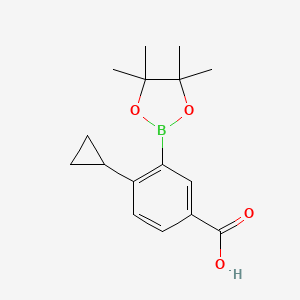
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NSC 222638 involves the reaction of L-cysteine with boronic acid derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product.
化学反应分析
NSC 222638 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The thiol group in NSC 222638 can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: Under acidic or basic conditions, NSC 222638 can hydrolyze to yield its constituent amino acids and boronic acid derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
NSC 222638 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly arginase II, which plays a role in the urea cycle and nitric oxide production.
Medicine: NSC 222638 is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
NSC 222638 exerts its effects by competitively inhibiting the enzyme arginase II. This inhibition leads to a decrease in the production of urea and an increase in the availability of arginine, which can be converted to nitric oxide. The molecular targets involved include the active site of arginase II, where NSC 222638 binds and prevents the enzyme from catalyzing its normal reaction.
相似化合物的比较
NSC 222638 is unique compared to other arginase inhibitors due to its specific structure and binding affinity. Similar compounds include:
S-(2-Boronoethyl)-L-cysteine: A precursor to NSC 222638 with similar inhibitory properties.
Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with a different mechanism of action.
2(S)-Amino-6-boronohexanoic acid: A structurally related compound with similar biological activity.
NSC 222638 stands out due to its high specificity and potency as an arginase II inhibitor, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
20154-09-0 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-15-11(14)12-9-4-3-5-10(13)6-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
InChI 键 |
JDYZCPIEPGASFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COC(=O)NC1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)



